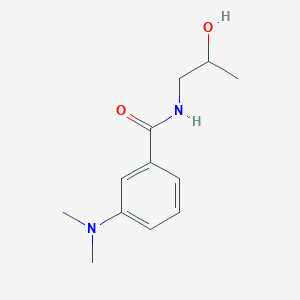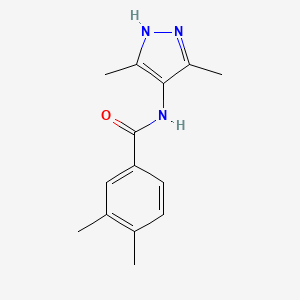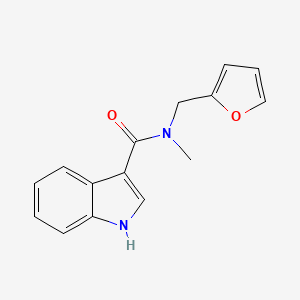![molecular formula C13H12N2O3 B7541597 methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate, commonly known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a derivative of N-acylated amino acid, which has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of MCA is not yet fully understood. However, studies have suggested that MCA may exert its biological activities by inhibiting the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. MMPs are also implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MCA has been found to inhibit the activity of MMP-2, MMP-9, and MMP-13, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects
MCA has been found to exhibit several biochemical and physiological effects. Studies have shown that MCA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCA has also been found to inhibit the proliferation and migration of cancer cells. Moreover, MCA has been found to exhibit anti-oxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. MCA is also soluble in various solvents, making it easy to handle and use in experiments. However, there are some limitations to the use of MCA in lab experiments. MCA is a relatively new compound, and its biological activities and mechanisms of action are not yet fully understood. Moreover, MCA is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on MCA. One direction is to further investigate the mechanism of action of MCA and its biological activities. Another direction is to explore the potential use of MCA as a fluorescent probe for the detection of metal ions. Additionally, the development of MCA derivatives with improved biological activities and reduced toxicity is an area of future research. Finally, the use of MCA in drug development for the treatment of cancer and other diseases is an important direction for future research.
Conclusion
In conclusion, MCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MCA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The synthesis of MCA is relatively easy, and the compound is stable and soluble in various solvents. However, further research is needed to fully understand the mechanism of action of MCA and its potential applications in drug development.
Synthesemethoden
The synthesis of MCA involves the reaction between N-acetylglycine methyl ester and 4-cyanocinnamic acid through a coupling reaction. The reaction is catalyzed by N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction yields MCA as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
MCA has been found to exhibit various biological activities, making it a potential candidate for drug development. MCA has been reported to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer and other diseases. MCA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-12(16)7-6-10-2-4-11(8-14)5-3-10/h2-7H,9H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVCHMZEXPSRIL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

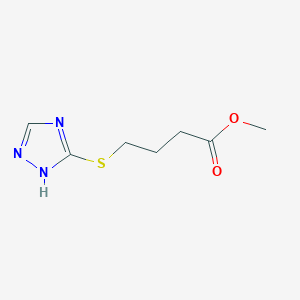

![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
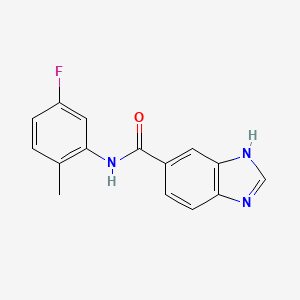
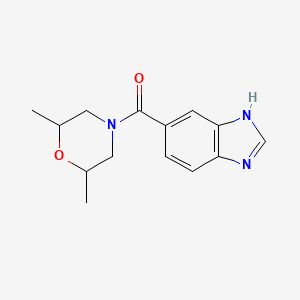
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
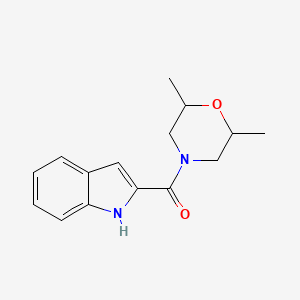
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
